rac-Nicotine-1,2',3',4',5',6'-13C6

Description

Significance of Nicotine (B1678760) and its Stereoisomers in Preclinical Pharmacological and Biochemical Research

Nicotine, an alkaloid naturally found in tobacco plants, is a subject of extensive preclinical research due to its complex pharmacological effects. Nicotine exists as two stereoisomers: (S)-nicotine and (R)-nicotine. nih.gov Naturally derived nicotine from tobacco consists of more than 99% (S)-nicotine, whereas synthetically produced nicotine is often a racemic mixture, containing equal parts (50:50) of both (S)- and (R)-isomers. nih.gov

The stereochemistry of nicotine is crucial as the two isomers can exhibit different biological activities and metabolic fates. Research comparing the effects of (S)-nicotine versus racemic nicotine is essential for understanding the full pharmacological profile of synthetic nicotine products. nih.gov For instance, studies have shown that (S)-nicotine can result in greater plasma nicotine concentrations compared to racemic nicotine, though subjective effects may be similar. nih.gov Preclinical investigations into nicotine's metabolism reveal complex pathways, including the formation of metabolites like cotinine (B1669453) and 3'-hydroxycotinine, which are critical for understanding its kinetics and effects. nih.gov

Rationale for the Strategic Application of Site-Specific 13C-Enriched rac-Nicotine in Mechanistic Investigations

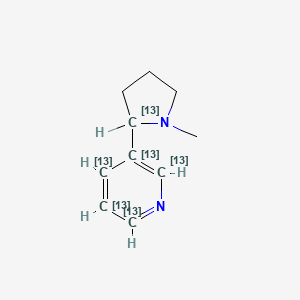

The use of rac-Nicotine-1,2',3',4',5',6'-13C6 provides a powerful tool for detailed mechanistic studies. By labeling the six carbons of the pyridine (B92270) ring, researchers create a molecule with a distinct mass signature that is easily differentiated from any naturally present, unlabeled nicotine. This specific enrichment is critical for tracer studies in complex biological matrices.

The primary rationale for its use includes:

Metabolic Pathway Elucidation: It allows researchers to accurately trace the metabolic conversion of nicotine into its various byproducts. symeres.com By tracking the ¹³C-labeled pyridine ring, scientists can identify novel metabolites and quantify the flux through different metabolic pathways without ambiguity from endogenous sources.

Pharmacokinetic Analysis: The labeled standard enables precise quantification in drug metabolism and pharmacokinetics (DMPK) research. symeres.com It serves as an ideal internal standard in isotope dilution mass spectrometry, a gold-standard method for determining the concentration of nicotine and its metabolites in biological samples like plasma or urine. nih.gov

Distinguishing Sources: In studies involving exposure, the ¹³C₆-label allows scientists to differentiate the administered racemic nicotine from nicotine that might be present from other sources, such as dietary or environmental exposure. This is particularly relevant in studies investigating the contribution of specific carcinogens to DNA damage. nih.gov The use of a racemic mixture allows for the investigation of the distinct and comparative metabolic pathways and kinetics of both the (R)- and (S)-stereoisomers simultaneously.

Overview of Research Paradigms Enabled by Isotopically Labeled Nicotine Analogs

The availability of isotopically labeled nicotine analogs, including various deuterated and ¹³C-labeled versions, has opened up several advanced research paradigms. symeres.comnih.gov These tools are indispensable for a range of applications that require high precision and sensitivity.

Key research areas enabled by these analogs include:

Quantitative Bioanalysis: Labeled nicotine analogs, such as nicotine-d₄, are routinely used as internal standards for the accurate quantification of nicotine in various products and biological samples. nih.gov This is crucial for studies analyzing nicotine content in e-cigarette liquids and aerosols, ensuring that measurements are not skewed by sample matrix effects. nih.gov

Metabolic Flux Analysis (MFA): Stable isotope labeling is a cornerstone of MFA, a technique used to measure the rates of metabolic reactions within a cell. nih.gov By introducing a ¹³C-labeled nicotine precursor, researchers can map the flow of carbon atoms through the entire metabolic network, providing a dynamic view of cellular physiology. nih.gov

DNA Adduct Studies: Scientists have prepared highly ¹³C-labeled tobacco to investigate how carcinogens from tobacco smoke cause DNA adducts, which are critical in the mechanisms of carcinogenesis. nih.gov Using labeled nicotine and other tobacco components allows for the specific identification of DNA damage originating directly from the administered source, filtering out background damage from other exogenous or endogenous sources. nih.gov

Environmental and Authenticity Testing: Stable isotope analysis of nicotine (measuring natural variations in ¹³C, ¹⁵N, and ²H) can be used to determine the geographical origin of tobacco and to distinguish between natural and synthetic nicotine sources. nih.gov While not involving artificially labeled compounds, this paradigm uses the same principles of isotope ratio mass spectrometry to aid in the regulation and labeling of nicotine products. nih.gov

Compound Data

The following tables provide key information on the chemical compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | rac-Nicotine-1,2',3',4',5',6'-[13C6] |

| Synonyms | (±)-Nicotine-1,2′,3′,4′,5′,6′-13C6 |

| Molecular Formula | C₄(¹³C)₆H₁₄N₂ |

| CAS Number | 1189715-49-8 |

| Isotopic Purity | Typically high, specified by manufacturer |

| Labeling | Six Carbon-13 atoms on the pyridine ring |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |

InChI Key |

SNICXCGAKADSCV-NXGVJODUSA-N |

Isomeric SMILES |

CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Verification of Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6

Methodologies for Chemical Synthesis of Racemic Nicotine (B1678760) Scaffolds

The synthesis of racemic nicotine can be approached through various methodologies, including innovative chemoenzymatic routes and more conventional multi-step chemical pathways.

Chemoenzymatic Approaches to Nicotine Precursor Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, which can simplify synthetic routes and improve yields.

Enzymatic Reduction of Myosmine (B191914): One patented method describes the use of an enzyme with imine reductase activity to convert myosmine into nornicotine (B190312). mdpi.com While this can be used to produce enantiomerically pure (S)-nornicotine, the use of non-selective or specifically engineered enzymes could yield the racemic precursor. mdpi.com This nornicotine is then chemically methylated to form nicotine. mdpi.com

Ketoreductase-Mediated Synthesis: A more direct enzymatic approach involves the reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine (B1209223). google.com Ketoreductase (KRED) enzymes can directly convert pseudooxynicotine into nicotine. google.com The stereochemical outcome—whether (S)-, (R)-, or racemic nicotine is formed—is dependent on the specific ketoreductase enzyme selected for the reaction. google.com Some ketoreductases can directly yield the final nicotine product, while others produce the intermediate 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, which requires a subsequent chemical conversion to nicotine. google.com

Conventional Multi-Step Chemical Synthesis for Nicotine Racemate Formation

Traditional organic synthesis provides several robust, albeit often lengthy, pathways to produce racemic nicotine. These methods typically involve the construction of the pyrrolidine (B122466) ring onto a pre-existing pyridine (B92270) moiety.

The Myosmine Intermediate Route: A common and well-established method involves the synthesis of myosmine as a key intermediate. google.com Myosmine can be prepared by condensing ethyl nicotinate (B505614) with N-vinyl-2-pyrrolidone. mdpi.comgoogle.com The resulting myosmine is then reduced to form racemic nornicotine. This reduction can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or by chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄). mdpi.com The final step is the N-methylation of rac-nornicotine to yield rac-nicotine. mdpi.comgoogle.com

Ring-Closing Metathesis (RCM) Strategy: A seven-step linear synthesis has been reported that constructs the pyrrolidine ring using a Grubbs' Ring-Closing Metathesis (RCM) reaction as the key step. winthrop.edu This modern approach highlights the versatility of organometallic catalysis in alkaloid synthesis. winthrop.edu

Synthesis from Nicotinoyl Pyrrolidone: Another patented one-pot process describes the preparation of racemic nicotine from 1-methyl-3-nicotinoyl-2-pyrrolidone. google.com This starting material is treated with a strong acid and then reduced in the same reaction vessel to yield the final product. google.com

| Synthetic Route | Key Starting Materials | Key Reactions/Intermediates | Reference |

|---|---|---|---|

| Myosmine Route | Ethyl nicotinate, N-vinyl-2-pyrrolidone | Condensation to Myosmine, Reduction to Nornicotine, N-methylation | mdpi.comgoogle.com |

| Stetter Reaction | 3-Pyridinecarboxaldehyde, Acrylonitrile | Stetter reaction, Reduction-cyclization, N-methylation | google.com |

| Ring-Closing Metathesis | 3-Pyridyl derivatives | Grubbs' Ring-Closing Metathesis (RCM) | winthrop.edu |

| Nicotinoyl Pyrrolidone | 1-Methyl-3-nicotinoyl-2-pyrrolidone | Acid treatment, One-pot reduction | google.com |

Strategies for the Stereocontrolled Introduction of 13C6 Isotopic Labeling at Pyridine and Pyrrolidine Moieties

The synthesis of rac-Nicotine-1,2',3',4',5',6'-13C6 requires the strategic incorporation of six carbon-13 atoms. As interpreted from the compound name, these labels are located on the pyridine ring.

Incorporation of 13C6 Isotopic Labels into Pyridine Ring Precursors

To synthesize the target molecule, a pyridine precursor in which all six carbon atoms are 13C is required. The synthetic strategies described in section 2.1.2 can then be adapted to use this labeled starting material.

For instance, a fully labeled nicotinic acid (nicotinic acid-13C6) or its ester derivative (e.g., ethyl nicotinate-13C6) would be the necessary starting material for the myosmine-based synthesis. mdpi.comgoogle.com Similarly, a labeled 3-pyridinecarboxaldehyde-13C6 would be required for the Stetter reaction pathway. google.com The availability of these heavily labeled precursors is the primary challenge for this synthesis. The fundamental understanding of pyridine ring biosynthesis, which involves precursors like aspartate and glycerol, provides a basis for how such labeling patterns can arise in nature but chemical synthesis relies on the availability of these specific labeled building blocks. msu.eduglobalauthorid.comnih.gov

Stereoselective Installation of 13C6 Isotopic Labels into Pyrrolidine Ring Equivalents

While the target compound specifies labeling on the pyridine ring, it is hypothetically possible to introduce isotopic labels into the pyrrolidine ring. This would require 13C-labeled building blocks for the ring-forming steps of the synthesis. For example, in the Ring-Closing Metathesis (RCM) approach, the diene precursor to the pyrrolidine ring would need to contain the desired 13C atoms. winthrop.edu However, for the specific compound this compound, the focus remains on the use of a pre-labeled pyridine ring precursor.

Chromatographic and Spectroscopic Techniques for Isotopic Enrichment and Stereochemical Purity Assessment

A comprehensive suite of analytical methods is essential to confirm the successful synthesis of this compound. These techniques verify both the stereochemical makeup (racemic nature) and the isotopic purity (incorporation of six 13C atoms). nih.govresearchgate.netacs.org

Chromatographic Techniques:

Gas Chromatography (GC): Chiral GC columns are highly effective for separating the (R)- and (S)-enantiomers of nicotine, allowing for the verification of the racemic mixture. nih.gov In some methods, nicotine is first derivatized with a chiral agent, such as (-)-camphanic acid, to form diastereomers that can be separated on a standard capillary GC column. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC employing a chiral stationary phase can resolve and quantify the nicotine enantiomers to confirm stereochemical purity. researchgate.netgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with high-resolution mass spectrometry (HR-MS), LC is a powerful tool for determining isotopic enrichment. rsc.orgresearchgate.net It can separate the labeled nicotine from any unlabeled impurities while the mass spectrometer provides precise mass data to calculate the percentage of 13C incorporation. rsc.orgresearchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural verification. It can confirm the precise positions of the 13C labels within the pyridine ring. rsc.org Furthermore, 13C NMR, in conjunction with chiral shift reagents like tris-[3-(trifluoromethyl-hydroxymethylene)-(+)-camphorato]-ytterbium [Yb(tfc)₃], can be used to determine the enantiomeric ratio of the nicotine sample, providing another method to verify its racemic nature. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive technique for assessing isotopic purity. It can distinguish between the mass of the fully labeled compound and any partially labeled or unlabeled species, allowing for a quantitative assessment of isotopic enrichment. rsc.orgresearchgate.net Isotope-dilution GC-MS is a common application for the final labeled product. nih.gov

Polarimetry: This technique measures the rotation of plane-polarized light. A racemic mixture will exhibit no optical rotation, providing a straightforward, albeit less sensitive, confirmation of the stereochemical composition. nih.govresearchgate.net

| Technique | Purity Assessed | Principle | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Stereochemical | Separation of enantiomers on a chiral stationary phase. | nih.govacs.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Stereochemical | Separation of enantiomers on a chiral stationary phase. | researchgate.netgoogle.com |

| Nuclear Magnetic Resonance (NMR) with Chiral Reagents | Stereochemical | Formation of diastereomeric complexes leading to distinct signals for each enantiomer. | nih.govacs.org |

| Polarimetry | Stereochemical | Measurement of optical rotation (should be zero for a racemate). | nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic | Accurate mass measurement to differentiate isotopologues and quantify enrichment. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic & Structural | Confirms the position and presence of 13C labels on the molecular skeleton. | rsc.org |

Unraveling the Synthesis and Isotopic Integrity of this compound

The precise synthesis and rigorous purity verification of isotopically labeled compounds are paramount for their application in a multitude of scientific disciplines, including metabolism, pharmacokinetics, and as internal standards in quantitative analysis. This article focuses on the chemical compound this compound, a stable isotope-labeled analog of racemic nicotine where all six carbon atoms of the pyridine ring are replaced with the heavy isotope, carbon-13. The discussion will delve into its synthetic pathways and the advanced analytical techniques employed to confirm its isotopic and enantiomeric purity.

1 High-Resolution Mass Spectrometry for Isotopic Abundance and Mass Isotopomer Distribution Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the characterization of isotopically labeled molecules. It provides a detailed picture of the isotopic enrichment and the distribution of isotopic labels within a molecular population.

The analysis of this compound by HRMS allows for the precise determination of its molecular weight, confirming the incorporation of the six 13C atoms. The expected monoisotopic mass of the unlabeled racemic nicotine (C10H14N2) is approximately 162.1157 g/mol , whereas for this compound ([13C6]C4H14N2), the mass will be increased by the mass difference between six 13C and six 12C atoms.

Mass Isotopomer Distribution Analysis (MIDA) is a powerful application of mass spectrometry used to determine the distribution of mass isotopomers in a sample. nih.gov This analysis is crucial to verify that the desired level of isotopic enrichment has been achieved and to identify the presence of any unlabeled or partially labeled species. For a theoretically pure sample of this compound, the mass spectrum would ideally show a single major peak corresponding to the molecule with six 13C atoms. However, in practice, the analysis reveals a distribution of isotopomers due to the natural abundance of isotopes (e.g., 13C, 15N, 2H) and any incomplete labeling during synthesis.

A representative mass isotopomer distribution for a synthesized batch of this compound would be analyzed to calculate the isotopic abundance. The data would typically be presented in a table format, correcting for the natural isotopic abundance of all elements present in the molecule to determine the true extent of 13C6 labeling. nih.gov

Table 1: Representative Mass Isotopomer Distribution of this compound

| Mass Isotopomer (M+n) | Relative Abundance (%) |

| M+0 (Unlabeled) | < 0.1 |

| M+1 | < 0.5 |

| M+2 | < 1.0 |

| M+3 | < 2.0 |

| M+4 | < 5.0 |

| M+5 | ~10.0 |

| M+6 (Fully Labeled) | > 80.0 |

This table presents hypothetical data for illustrative purposes, as specific batch data is not publicly available. The distribution would be determined experimentally for each synthesized lot.

The high-resolution capability of the mass spectrometer is essential to resolve the peaks of the different isotopomers, which may be very close in mass. This allows for accurate quantification of the isotopic purity of the labeled nicotine.

2 Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Label Position and Enantiomeric Excess Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and plays a critical role in verifying the integrity of isotopically labeled compounds. For this compound, NMR is used to confirm the precise location of the 13C labels and to determine the enantiomeric excess of the racemic mixture.

13C NMR Spectroscopy is used to definitively confirm that the isotopic labeling has occurred at the intended positions within the pyridine ring. In a 13C NMR spectrum of the labeled compound, the signals corresponding to the six pyridine carbons (C-1', C-2', C-3', C-4', C-5', and C-6') would be significantly enhanced and would exhibit complex splitting patterns due to 13C-13C coupling. This provides unambiguous evidence of the successful incorporation of the carbon isotopes into the aromatic ring. nih.govsrce.hrresearchgate.netmdpi.com

Table 2: Representative 13C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-1' | ~149 |

| C-2' | ~123 |

| C-3' | ~134 |

| C-4' | ~148 |

| C-5' | ~139 |

| C-6' | ~140 |

| C-2 | ~69 |

| C-3 | ~35 |

| C-4 | ~23 |

| N-CH3 | ~40 |

This table presents expected chemical shift ranges based on data for unlabeled nicotine. Actual values for the labeled compound would be determined experimentally and may show slight variations and complex splitting due to 13C-13C coupling.

Confirmation of Enantiomeric Excess is crucial as the compound is a racemic mixture, meaning it contains equal amounts of the (S)-(-)-nicotine and (R)-(+)-nicotine enantiomers. This is typically verified using chiral NMR spectroscopy. By adding a chiral solvating agent or a chiral shift reagent to the NMR sample, the two enantiomers form diastereomeric complexes that are distinguishable in the NMR spectrum. almacgroup.comresearchgate.netnih.gov This results in the splitting of one or more signals in the 1H or 13C NMR spectrum, with the relative integration of the split peaks directly corresponding to the ratio of the two enantiomers. For a true racemic mixture, the ratio of the integrated peak areas should be 1:1, confirming an enantiomeric excess of 0%. almacgroup.com

Advanced Analytical Methodologies Employing Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6

Development and Validation of Quantitative Bioanalytical Assays utilizing rac-Nicotine-1,2',3',4',5',6'-13C6 as an Internal Standard

The development and validation of robust bioanalytical assays are fundamental to understanding the pharmacokinetics of nicotine (B1678760). The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Nicotine and Metabolite Quantitation

LC-MS/MS has become the preferred method for the simultaneous determination of nicotine and its numerous metabolites in various biological samples due to its high sensitivity and specificity. scilit.comnih.gov The integration of this compound as an internal standard is crucial for accurate quantification, as it co-elutes with the native analyte and compensates for variations in sample preparation and instrument response. nih.gov

Several LC-MS/MS methods have been developed and validated for the quantification of nicotine and its metabolites, including cotinine (B1669453), trans-3'-hydroxycotinine, nornicotine (B190312), and norcotinine. nih.govrestek.com These protocols often involve a simple extraction step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. nih.govrestek.comcriver.com The use of hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective for the separation of these polar compounds, offering a wide dynamic range suitable for analyzing samples from diverse populations. nih.gov

Validation of these methods according to regulatory guidelines, such as those from the FDA, ensures their accuracy, precision, and reliability. nih.govnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov For instance, a validated LC-MS/MS method for nicotine and cotinine in human serum demonstrated accuracy ranging from 93.04% to 107.26% with no significant matrix effect observed. nih.gov

Interactive Table: LC-MS/MS Method Parameters for Nicotine and Metabolite Analysis

| Analyte | Lower Limit of Quantitation (LLOQ) | Linear Range | Accuracy (% bias) | Precision (% CV) | Reference |

| Nicotine | 0.26 ng/mL | 0.26-52.5 ng/mL | 93.39-105.73 | < 15% | nih.gov |

| Cotinine | 7.0 ng/mL | 7.0-1500 ng/mL | 93.04-107.26 | < 15% | nih.gov |

| trans-3'-hydroxycotinine | 0.1 ng/mL | 0.1-100 ng/mL | 85-115 | < 15% | nih.gov |

| Nornicotine | 2 ng/mL | 2-1000 ng/mL | Not Reported | < 15% | restek.com |

| Norcotinine | 2 ng/mL | 2-1000 ng/mL | Not Reported | < 15% | restek.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Volatile Nicotine Metabolites

GC-MS is another powerful technique for the analysis of nicotine and its volatile metabolites. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is equally important in GC-MS to ensure accurate quantification, especially considering the volatility of some nicotine-related compounds. criver.com

GC-MS methods have been developed for the determination of nicotine in various matrices, including e-liquids and biological samples. nih.govnih.govmdpi.com These methods often involve a simple sample preparation, such as liquid-liquid extraction or solid-phase microextraction (SPME), followed by GC separation and MS detection. researchgate.netdp.tech For instance, a validated GC-MS method for nicotine in e-liquids reported a limit of detection (LOD) of approximately 200 ng/mL and a limit of quantification (LOQ) of 600 ng/mL. nih.gov

One of the challenges in GC-MS analysis of nicotine is the potential for interference from other compounds in the matrix. researchgate.net However, the high selectivity of mass spectrometry, particularly when using selected ion monitoring (SIM), can overcome this issue. dp.technih.gov

Application in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation in Complex Biological Matrices (Non-Human)

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides highly accurate and precise quantification of analytes in complex matrices. osti.govrsc.org The principle of IDMS involves adding a known amount of an isotopically enriched standard, the "spike" (in this case, this compound), to a sample containing the analyte of unknown concentration. osti.gov By measuring the altered isotopic ratio of the analyte in the spiked sample, the original concentration can be determined with high accuracy, as the measurement is independent of sample recovery during purification. osti.gov

This technique is particularly valuable for the absolute quantitation of nicotine in non-human biological matrices where reference materials may not be available. osti.govnist.gov The use of a 13C-labeled internal standard like this compound is advantageous as it co-elutes with the native nicotine, effectively compensating for matrix effects and variations in ionization efficiency. nih.gov This ensures that the quantitative results are robust and reliable, even in the presence of complex biological components that can interfere with the analysis. nih.gov IDMS has been successfully applied to a wide range of analytes and sample types, demonstrating its versatility and power as a reference measurement procedure. osti.govnih.gov

Methodological Considerations for Matrix Effects and Ion Suppression in Quantitative Analysis with Labeled Standards

Matrix effects, particularly ion suppression, are a significant challenge in quantitative LC-MS analysis. longdom.orgpsu.edu These effects arise from co-eluting endogenous components in the biological matrix that can interfere with the ionization of the target analyte, leading to inaccurate quantification. longdom.orgpsu.edu Ion suppression can reduce the analyte's signal, while ion enhancement can artificially increase it. psu.edu

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate matrix effects. chromatographyonline.com this compound, being structurally identical to nicotine, experiences the same degree of ion suppression or enhancement as the unlabeled analyte. nih.gov This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even when the absolute signal intensity fluctuates due to matrix effects. nih.gov

Several strategies can be employed to minimize matrix effects during method development:

Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can effectively remove interfering matrix components before LC-MS analysis. longdom.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is crucial. chromatographyonline.com

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. chromatographyonline.com

Studies have shown that 13C-labeled internal standards are highly effective in compensating for ion suppression, even at levels as high as 70-80%. nih.gov

Integration with High-Throughput Screening Platforms for Metabolite Profiling

The demand for rapid and efficient analysis of large numbers of samples in metabolomics and clinical research has led to the integration of quantitative bioanalytical methods with high-throughput screening (HTS) platforms. nih.gov The use of this compound as an internal standard is well-suited for these applications, enabling robust and reliable quantification in a high-throughput setting.

HTS platforms often utilize automated sample preparation techniques, such as 96-well plate formats, to increase throughput. criver.com The simplicity of extraction methods like protein precipitation makes them amenable to automation. criver.com Furthermore, the development of rapid LC-MS/MS methods with short run times, often under 5 minutes, allows for the analysis of thousands of samples in a relatively short period. criver.comnih.gov

The combination of a stable isotope-labeled internal standard, automated sample preparation, and rapid LC-MS/MS analysis provides a powerful tool for large-scale metabolite profiling studies. This approach has been successfully applied to investigate the relationship between nicotine metabolism and various physiological and pathological conditions. nih.govnih.gov

Mechanistic Investigations of Nicotine Disposition and Biotransformation Using Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6

Elucidation of Nicotine (B1678760) Metabolic Pathways in In Vitro Enzymatic Systems

In vitro studies using human-derived enzymes and cellular systems are fundamental to understanding the specific biochemical reactions that nicotine undergoes. The incorporation of a ¹³C label in the nicotine molecule provides a clear and unambiguous signal for analytical techniques like mass spectrometry, enabling precise identification and quantification of metabolites.

Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP2A6) in ¹³C-Nicotine Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, particularly those in the liver, plays a central role in nicotine metabolism. nih.gov CYP2A6 is the primary enzyme responsible for the C-oxidation of nicotine, a crucial first step in its breakdown. nih.govnih.gov Studies using recombinant human P450 enzymes have demonstrated that CYP2A6 exhibits the highest activity for nicotine C-oxidation. nih.gov This process involves the oxidation of the 5'-position of the pyrrolidine (B122466) ring to form an unstable intermediate, 5'-hydroxynicotine, which is in equilibrium with the nicotine Δ5'(1')iminium ion. nih.govnih.gov This iminium ion is then further metabolized to cotinine (B1669453). nih.govnih.gov

While CYP2A6 is the major player at lower, more physiologically relevant nicotine concentrations, other P450 enzymes also contribute, especially at higher concentrations. nih.gov Research has shown that CYP2B6 also plays a role in nicotine C-oxidation. nih.gov Other CYPs, such as CYP2D6, have been found to have minor roles in this metabolic pathway. nih.gov The use of ¹³C-labeled nicotine in such in vitro systems allows for precise measurement of the kinetic parameters (K_m and V_max) of these enzymatic reactions, providing a quantitative understanding of their relative contributions.

Table 1: Kinetic Parameters of Nicotine C-oxidation by Recombinant Human P450 Enzymes

| Enzyme | K_m (μM) | V_max (nmol/min per nmol P450) |

| CYP2A6 | 11.0 | 11.0 |

| CYP2B6 | 105 | 8.2 |

| CYP2D6 | 132 | 8.6 |

This table is based on data from studies investigating the roles of various CYP enzymes in nicotine oxidation. nih.gov

Contribution of Flavin-Containing Monooxygenases (FMOs) to Nicotine N'-Oxidation

In addition to C-oxidation by CYPs, nicotine also undergoes N'-oxidation, a reaction catalyzed by flavin-containing monooxygenases (FMOs). nih.govnih.gov This pathway leads to the formation of nicotine-N'-oxide. nih.gov In vitro studies with over-expressed FMO enzymes have shown that multiple FMO isoforms, including FMO1, FMO2, FMO3, FMO4, and FMO5, can catalyze the N'-oxidation of nicotine. nih.govnih.gov

FMO3 is the predominant FMO enzyme in the adult human liver, while FMO1 is more abundant in extrahepatic tissues. researchgate.net Interestingly, research suggests that FMO1 is a more efficient catalyst of nicotine N-oxidation than FMO3. researchgate.net The stereoselectivity of this reaction is also noteworthy; FMO3-catalyzed metabolism of (S)-nicotine primarily produces trans-nicotine-N'-oxide, whereas FMO1 produces a more equal mixture of cis and trans isomers. researchgate.net Studies have also indicated an inverse correlation between CYP2A6 activity and the urinary levels of nicotine-N'-oxide, suggesting that when the primary CYP2A6 pathway is less active, the FMO pathway may play a more significant role in nicotine metabolism. nih.govnih.gov The use of ¹³C-nicotine in these assays allows for the clear differentiation of N'-oxide metabolites from the parent compound and other metabolic products.

In Vivo Metabolic Fate Tracking in Preclinical Animal Models via ¹³C Tracing

Preclinical animal models are essential for understanding how a compound is metabolized and distributed within a whole organism. The administration of rac-Nicotine-1,2',3',4',5',6'-13C6 to these models allows for the in vivo tracking of the labeled carbon atoms as they are incorporated into various metabolites and distributed throughout different tissues. nih.gov

Tracing Carbon Flow from this compound into Key Metabolites (e.g., Cotinine, Nornicotine (B190312), Hydroxycotinine)

Following the administration of ¹³C-nicotine to animal models, researchers can track the appearance of the ¹³C label in a variety of downstream metabolites. The primary metabolic pathway in most species is the conversion of nicotine to cotinine. nih.gov The ¹³C atoms from the labeled nicotine are incorporated into the cotinine molecule, allowing for its unambiguous detection and quantification in biological samples such as plasma and urine.

Further metabolism of cotinine leads to the formation of other key metabolites, including trans-3'-hydroxycotinine. nih.gov The ¹³C label is retained in these subsequent metabolites, enabling a comprehensive mapping of the metabolic cascade. Nornicotine, formed through the N-demethylation of nicotine, is another metabolite where the ¹³C label can be traced. nih.gov By analyzing the isotopic enrichment in these various metabolites over time, scientists can determine the rates of formation and clearance of each compound, providing a dynamic view of nicotine metabolism in vivo.

Table 2: Major Metabolic Pathways and Key Metabolites of Nicotine

| Parent Compound | Primary Enzyme(s) | Key Metabolite(s) |

| Nicotine | CYP2A6 | Cotinine |

| Nicotine | FMOs | Nicotine-N'-oxide |

| Nicotine | UGTs | Nicotine-N-glucuronide |

| Nicotine | CYP2A6 (minor) | Nornicotine |

| Cotinine | CYP2A6 | trans-3'-Hydroxycotinine |

This table summarizes the main enzymatic pathways and the resulting key metabolites in nicotine biotransformation. nih.govnih.gov

Identification of Species-Specific Metabolic Differences and Shared Pathways (Preclinical)

While the general pathways of nicotine metabolism are conserved across many species, there can be significant quantitative and even qualitative differences. The use of ¹³C-nicotine in various preclinical animal models, such as rodents and non-human primates, allows for direct comparison of metabolic profiles. For instance, the relative importance of the CYP-mediated oxidation versus the FMO-mediated N'-oxidation pathways can vary between species.

Studies in mice have identified CYP2A5 as the murine ortholog of human CYP2A6, playing a key role in nicotine and cotinine oxidation. researchgate.net Research in mouse models has also explored the effects of manipulating FMO activity on nicotine metabolism, although the translational relevance to humans requires careful consideration due to observed species differences in FMO regulation. longerlife.org By administering ¹³C-nicotine to different animal models and analyzing the resulting labeled metabolite profiles, researchers can identify both shared metabolic pathways and important species-specific variations. This comparative metabolomics approach is crucial for selecting the most appropriate animal models for studying human nicotine metabolism and for extrapolating preclinical findings to the human context.

Enzymatic Reaction Mechanism Studies with 13C6-Labeled Substrates

The use of isotopically labeled compounds has become an indispensable tool in the elucidation of complex biochemical pathways. Specifically, this compound, a form of nicotine where six carbon atoms in the pyridine (B92270) ring are replaced with the heavier carbon-13 isotope, provides a powerful probe for detailed mechanistic investigations of nicotine's biotransformation. This stable isotope labeling allows researchers to track the fate of the nicotine molecule through various enzymatic reactions with high precision.

Probing Kinetic Isotope Effects (KIEs) for Rate-Limiting Steps in Nicotine Biotransformation

A KIE occurs when the presence of a heavier isotope in a molecule, such as 13C instead of 12C, alters the rate of a chemical reaction. nih.gov This is because the bond involving the heavier isotope has a lower vibrational frequency and requires more energy to break. Consequently, if the cleavage of a C-H or C-C bond involving one of the labeled carbons is part of the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly with the 13C6-labeled substrate compared to its unlabeled counterpart. nih.gov

The primary route of nicotine metabolism, accounting for 70-80% of its clearance, is the conversion to cotinine. nih.gov This process is initiated by the enzyme CYP2A6, which hydroxylates the 5'-position of the pyrrolidine ring to form 5'-hydroxynicotine. nih.govnih.gov This intermediate exists in equilibrium with the nicotine-Δ1'(5')-iminium ion, which is then converted to cotinine by aldehyde oxidase. nih.gov

| Parameter | Description | Significance in Nicotine Metabolism |

| Kinetic Isotope Effect (KIE) | The change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. | Helps identify the slowest, rate-limiting step in the enzymatic conversion of nicotine. A KIE > 1 suggests that breaking a bond to the isotopically labeled atom is part of the rate-limiting step. |

| Rate-Limiting Step | The slowest step in a sequence of reactions that determines the overall rate of the process. | In nicotine metabolism, this is primarily the CYP2A6-mediated 5'-hydroxylation. Understanding this step is key to explaining individual variability in nicotine clearance. nih.govnih.gov |

| CYP2A6 | The principal enzyme responsible for the metabolic clearance of nicotine in humans. nih.gov | Its efficiency dictates how long nicotine remains in the body, influencing smoking behavior and dependence. nih.govnih.gov |

| 5'-hydroxynicotine | The initial product of nicotine oxidation by CYP2A6. nih.govnih.gov | A transient intermediate that is quickly converted to cotinine. Its formation is the key regulated step in the major metabolic pathway. |

Active Site Characterization and Cofactor Interactions of Nicotine-Metabolizing Enzymes

Beyond kinetics, this compound is invaluable for mapping the active site of nicotine-metabolizing enzymes and understanding their interactions with essential cofactors. The 13C atoms serve as sensitive reporters that can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

The primary enzyme family involved in nicotine metabolism is the Cytochrome P450s, with CYP2A6 playing the most significant role. nih.govnih.gov These enzymes are heme-containing proteins that require interaction with a cofactor, typically NADPH-cytochrome P450 reductase, to transfer electrons needed for the catalytic cycle.

Docking studies and X-ray crystallography have provided models of how nicotine fits into the active site of CYP2A6. nih.govresearchgate.net Nicotine is believed to bind in a cavity where its pyrrolidine ring is positioned close to the heme iron, the site of oxidation. nih.gov The pyridine ring engages with specific amino acid residues, such as Asn297, through hydrogen bonding, which helps to orient the substrate correctly for the reaction. nih.govresearchgate.net

Using 13C6-nicotine in NMR studies allows for the direct observation of the substrate within the enzyme's binding pocket. Changes in the chemical shifts of the 13C nuclei upon binding can reveal which parts of the nicotine molecule are interacting most closely with the protein environment. This provides experimental validation for computational models and can reveal subtle conformational changes in both the substrate and the enzyme during the binding event. These studies help to characterize the precise geometry of the enzyme-substrate complex, which is essential for a complete understanding of catalytic mechanism and specificity. Furthermore, such techniques can monitor the transfer of the labeled carbons from the substrate to various metabolites, confirming metabolic pathways and identifying the products of specific enzymatic reactions.

| Component | Role in Nicotine Metabolism | Method of Investigation with 13C6-Nicotine |

| CYP2A6 Active Site | The pocket within the enzyme where nicotine binds and is oxidized. The shape and amino acid composition of this site determine substrate specificity. researchgate.netresearchgate.net | NMR spectroscopy can detect changes in the 13C signals of the labeled nicotine upon binding, mapping its orientation and interaction points within the active site. |

| Heme Group | A prosthetic group containing an iron atom at the core of the P450 active site that directly participates in the catalytic oxidation of substrates. | Proximity of the 13C-labeled ring to the heme can be inferred, confirming the substrate's position for catalysis. |

| Asn297 | A key asparagine residue in the CYP2A6 active site that forms a hydrogen bond with the pyridine nitrogen of nicotine, helping to anchor it in place. nih.govresearchgate.net | NMR and computational studies using 13C6-nicotine can confirm and refine the importance of this and other interactions for proper substrate alignment. |

| NADPH-Cytochrome P450 Reductase | An essential cofactor enzyme that donates electrons to CYP2A6, enabling the activation of molecular oxygen required for nicotine oxidation. | While not directly interacting with nicotine, studying the kinetics with 13C6-nicotine can provide insights into the efficiency of the overall catalytic cycle, which includes cofactor binding and electron transfer. |

Applications of Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6 in Preclinical Research Models and in Vitro Systems

Preclinical Pharmacokinetic (PK) Studies in Animal Models (Excluding Human)

Stable isotope-labeled nicotine (B1678760), such as rac-Nicotine-1,2',3',4',5',6'-13C6, is invaluable in preclinical pharmacokinetic studies. It allows researchers to distinguish the administered compound from endogenous substances and to accurately quantify its concentration and that of its metabolites over time. Rodent models, particularly rats and mice, are frequently used to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine.

Absorption, Distribution, and Elimination Kinetics in Rodent Models

Pharmacokinetic studies in rodents have demonstrated that nicotine is rapidly absorbed and distributed throughout the body. Following administration, nicotine's bioavailability and metabolic profile can be influenced by the route of administration, such as intravenous, subcutaneous, or oral. nih.govnih.gov

In male Sprague-Dawley rats, nicotine administered by various routes is quickly distributed to tissues including the brain, heart, lung, liver, kidney, and muscle. nih.gov The elimination of nicotine and its primary metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, generally follows first-order kinetics. nih.gov The plasma half-life of nicotine is notably shorter than that of its major metabolite, cotinine. nih.gov For instance, in rats, the plasma half-life of nicotine is approximately one hour, whereas in mice it is around 6-7 minutes. nih.gov In contrast, the plasma half-life of cotinine is about 7 hours in rats and 40 minutes in mice. nih.gov

Age can also significantly impact nicotine pharmacokinetics in rodents. Studies have shown that adolescent rats exhibit lower plasma and brain concentrations of nicotine for a given dose compared to adult rats, which is an important consideration when interpreting data from animal models of nicotine effects. psu.educapes.gov.br

Interactive Data Table: Pharmacokinetic Parameters of Nicotine in Rodents

| Parameter | Species | Value | Reference |

| Plasma Half-life (Nicotine) | Rat | ~1 hour | nih.gov |

| Plasma Half-life (Nicotine) | Mouse | 6-7 minutes | nih.gov |

| Plasma Half-life (Cotinine) | Rat | ~7 hours | nih.gov |

| Plasma Half-life (Cotinine) | Mouse | 40 minutes | nih.gov |

| Bioavailability (Oral) | Rat | 53% | nih.gov |

Evaluation of Nicotine Disposition in Specific Organ Systems (e.g., Brain, Liver)

The use of isotopically labeled nicotine is crucial for accurately measuring its concentration in specific organs. The brain is a key target for nicotine's psychoactive effects, and understanding its disposition in this organ is of high interest. Studies in rats have shown that nicotine readily crosses the blood-brain barrier. nih.govpharmgkb.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which often employ stable isotope-labeled internal standards like this compound, have been developed for the simultaneous quantification of nicotine and its metabolites in rat brain tissue. nih.govnih.gov These methods support preclinical pharmacokinetic and toxicological studies. nih.govnih.gov For example, two hours after a single subcutaneous administration of nicotine to rats, significant concentrations of nicotine, cotinine, and nornicotine (B190312) were measured in the striatum and the rest of the whole brain. nih.govnih.gov

The liver is the primary site of nicotine metabolism. researchgate.net Studies investigating the effects of nicotine on the liver of neonatal albino rats have shown that nicotine can induce histopathological changes, indicating its significant metabolic processing and potential for toxicity in this organ. researchgate.net

Interactive Data Table: Nicotine and Metabolite Concentrations in Rat Brain (2 hours post-administration)

| Analyte | Striatum (pg/mg) | Remainder of Whole Brain (pg/mg) | Reference |

| Nicotine (NIC) | 204.8 ± 49.4 | 183.3 ± 68.0 | nih.govnih.gov |

| Cotinine (COT) | 138.2 ± 14.2 | 130.0 ± 14.1 | nih.govnih.gov |

| Nornicotine (NNIC) | 36.1 ± 6.1 | 46.7 ± 10.3 | nih.govnih.gov |

Investigation of Cellular Uptake, Efflux, and Intracellular Disposition in In Vitro Cell Line Models

In vitro cell line models are essential for investigating the cellular mechanisms of nicotine uptake, efflux, and intracellular disposition. While specific studies detailing the use of this compound in such models are not prevalent in the public domain, the principles of using isotopically labeled compounds apply. These labeled analogs allow for the precise measurement of nicotine transport across cell membranes and its accumulation within cells.

Studies using various human cell lines, including keratinocytes, cardiomyocytes, and hepatocytes, have shown that nicotine can be readily taken up by cells. nih.gov For instance, in human keratinocytes (HaCaT cells), approximately 50% of the administered nicotine was absorbed within three hours. nih.gov The presence of cotinine within these cells also indicates intracellular metabolism. nih.gov

Nicotine has been shown to induce a range of cellular effects, including proliferation and invasion in various cancer cell lines such as non-small cell lung cancer, breast cancer, and pancreatic cancer cells. nih.gov These effects are often mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs) present on these cells. nih.gov The use of labeled nicotine in such studies can help to correlate intracellular concentrations with observed cellular responses.

Receptor Binding and Neuropharmacological Studies (Non-Human) with Labeled Nicotine Analogs

Isotopically labeled nicotine analogs are fundamental tools in neuropharmacological research to study the interaction of nicotine with its primary targets, the nicotinic acetylcholine receptors (nAChRs). youtube.com These studies are crucial for understanding the mechanisms underlying nicotine's addictive properties and its broader effects on the central nervous system.

Characterization of Nicotinic Acetylcholine Receptor (nAChR) Interactions

Nicotine acts as an agonist at most nAChRs, with a particularly high affinity for the α4β2 subtype, which is abundant in the brain and strongly associated with nicotine addiction. nih.govnih.gov The binding of nicotine to these receptors facilitates the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of the drug. youtube.comnih.gov

Labeled nicotine analogs are used in competitive binding assays to determine the affinity of other compounds for nAChRs and to characterize the binding sites. Studies have revealed that the high-affinity binding of nicotine to brain receptors involves a strong cation-π interaction with a specific tryptophan residue within the receptor's aromatic box. nih.gov This interaction is a key determinant of nicotine's potent effects in the brain compared to its lower affinity for muscle-type nAChRs. nih.gov

Receptor Occupancy and Ligand-Binding Dynamics in Animal Tissues

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies in non-human primates, often utilizing radiolabeled nicotine analogs, have been instrumental in visualizing and quantifying nAChR occupancy in the living brain. iaea.org These studies have shown that systemically administered nicotine leads to significant occupancy of brain nAChRs. medbullets.com

In vivo studies in smokers have demonstrated that even small amounts of smoked nicotine can lead to substantial and prolonged occupancy of α4β2* nAChRs. nih.gov For example, smoking just one to two puffs of a cigarette can result in 50% occupancy of these receptors for over three hours. nih.gov Smoking a full cigarette can lead to over 88% receptor occupancy. nih.gov These findings, which rely on the principles of tracer kinetics and receptor binding that are also applicable to stable isotope-labeled compounds, highlight the profound and persistent impact of nicotine on its central targets.

Interactive Data Table: Brain α4β2 nAChR Occupancy After Smoking*

| Smoking Amount | Receptor Occupancy (%) | Reference |

| 1-2 puffs | 50 | nih.gov |

| 1 full cigarette | >88 | nih.gov |

| Satiety | ~95 | researchgate.net |

: Tracing Biosynthetic Pathways in Plant or Microbial Systems

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, providing an unparalleled ability to track the movement of atoms through complex biochemical networks. nih.gov this compound is a prime example of such a tracer, specifically designed for elucidating the intricate pathways of nicotine biosynthesis and degradation. By replacing six of the natural carbon-12 (¹²C) atoms with the heavier, non-radioactive carbon-13 (¹³C) isotope, this molecule acts as a chemical spy. When introduced into a biological system, such as a plant or a microbial culture, its journey and transformation can be precisely monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com This allows researchers to move beyond static measurements of metabolite concentrations and instead map the dynamic flow of carbon—a practice known as metabolic flux analysis. nih.govosaka-u.ac.jp

Elucidation of Carbon Flux in Nicotine Biosynthesis and Degradation within Nicotiana Species or Microorganisms

The strategic placement of the six ¹³C labels on the pyridine (B92270) ring of this compound makes it an exceptionally powerful tool for dissecting the metabolic fate of this core structure in both the synthesis of nicotine in plants and its breakdown by microorganisms.

Carbon Flux in Nicotine Biosynthesis in Nicotiana Species

In tobacco plants (Nicotiana species), nicotine is synthesized in the roots from two primary building blocks that form its characteristic pyridine and pyrrolidine (B122466) rings. nih.gov The biosynthesis pathway is a complex process regulated by a suite of genes and enzymes that respond to various developmental and environmental cues. nih.govnih.gov

While feeding labeled nicotine to a plant would primarily trace its degradation or transport, the principles of carbon tracing are vividly illustrated by studies that use labeled precursors to map carbon flow into nicotine. Research on Nicotiana attenuata has utilized isotopic labeling to understand how environmental stress, such as high temperatures, alters the carbon flux dedicated to nicotine production. nih.govresearchgate.net In these studies, instead of labeled nicotine, precursors like radioactive ¹¹CO₂ were supplied to the plants. nih.govresearchgate.net The findings reveal the intricate trade-offs the plant makes in carbon allocation under stress.

Key findings from such carbon tracing studies include:

Reduced Carbon Input: High-temperature stress was found to significantly reduce the fixation of new atmospheric carbon (as ¹¹CO₂) by the plant. nih.govresearchgate.net

Altered Amino Acid Partitioning: Radiocarbon flux analysis showed that the partitioning of this newly fixed carbon into the amino acid pool was significantly impeded under heat stress. nih.gov

Impact on Nicotine Precursors: The yields of crucial amino acids for nicotine biosynthesis, particularly [¹¹C]-aspartic acid, were substantially reduced. nih.govresearchgate.net This demonstrates a bottleneck in the carbon supply chain for alkaloid production.

These results highlight how isotopic tracers are used to quantify the flow of carbon from primary metabolism (photosynthesis and amino acid synthesis) into specialized secondary metabolic pathways like nicotine biosynthesis.

Interactive Table 1: Research Findings on Carbon Flux in Nicotiana attenuata under Heat Stress Use the filter to select specific conditions and observe the impact on carbon allocation.

| Condition | Parameter Measured | Key Finding | Citation |

|---|---|---|---|

| Control (25°C) | CO₂ Fixation | Baseline level of carbon input | nih.gov |

| Control (25°C) | ¹¹C Partitioning into Amino Acids | Baseline flux into AA pool | nih.gov |

| Control (25°C) | [¹¹C]-Aspartic Acid Yield | Normal yield of nicotine precursor | nih.govresearchgate.net |

| Heat Stress (38°C & 43°C) | CO₂ Fixation | Significantly reduced carbon input | nih.gov |

| Heat Stress (38°C & 43°C) | ¹¹C Partitioning into Amino Acids | Significantly reduced flux into AA pool | nih.govresearchgate.net |

| Heat Stress (38°C & 43°C) | [¹¹C]-Aspartic Acid Yield | Significantly reduced yield of nicotine precursor | nih.gov |

Carbon Flux in Nicotine Degradation by Microorganisms

Numerous microorganisms can utilize nicotine as their sole source of carbon, nitrogen, and energy. nih.gov This ability has significant potential for bioremediation of tobacco waste. These microbes employ several distinct degradation pathways, which have been extensively studied. nih.govresearchgate.net The primary routes are the pyridine pathway, common in Gram-positive bacteria like Arthrobacter, and the pyrrolidine pathway, found in Gram-negative bacteria such as Pseudomonas. nih.govresearchgate.net

Using this compound as a substrate in microbial cultures allows researchers to:

Confirm Pathway Steps: By tracking the ¹³C labels, scientists can identify the series of intermediate metabolites, confirming the step-by-step breakdown of the nicotine molecule.

Quantify Flux: The rate of appearance and disappearance of ¹³C-labeled intermediates provides quantitative data on the efficiency of the degradation pathway.

Discover Novel Pathways: The detection of unexpected ¹³C-labeled metabolites could lead to the discovery of new, previously uncharacterized degradation routes.

The degradation process begins with an initial attack on either the pyridine or the pyrrolidine ring. The ¹³C-labeled pyridine ring of this compound is ideal for studying the pyridine pathway, where the initial step is the hydroxylation of the pyridine ring to form 6-hydroxynicotine. nih.gov Subsequent enzymatic reactions cleave this ring. By analyzing the mass isotopomer distribution in downstream metabolites, researchers can precisely map the journey of the carbon atoms originally from the nicotine's pyridine ring.

Interactive Table 2: Major Microbial Nicotine Degradation Pathways This table outlines the initial enzymatic steps where the ¹³C-labeled pyridine ring of the tracer would be modified.

| Pathway | Typical Organism | Initial Enzymatic Step on Pyridine Ring | Key Enzyme | Citation |

|---|---|---|---|---|

| Pyridine Pathway | Arthrobacter sp. | Hydroxylation at the C6 position of the pyridine ring | Nicotine Dehydrogenase (NDH) | nih.govresearchgate.net |

| Pyrrolidine Pathway | Pseudomonas sp. | Initial attack is on the pyrrolidine ring, pyridine ring is degraded later | Nicotine Oxidoreductase (NicA) | researchgate.net |

| VPP Pathway (Variant) | Agrobacterium sp. | A hybrid pathway combining features of both pyridine and pyrrolidine routes | Varies | nih.govresearchgate.net |

Future Directions and Methodological Advancements in Rac Nicotine 1,2 ,3 ,4 ,5 ,6 13c6 Research

Integration with Advanced Metabolomics and Fluxomics Approaches for Systems-Level Understanding

The use of stable isotopes like 13C is a cornerstone of metabolomics and fluxomics, enabling the detailed study of metabolic pathways. While much of the current research has focused on central carbon metabolism using substrates like 13C-labeled glucose, the application of rac-Nicotine-1,2',3',4',5',6'-13C6 offers a unique opportunity to trace the metabolic fate of nicotine (B1678760) and its derivatives with high precision. This allows for a systems-level understanding of how nicotine interacts with and perturbs cellular metabolism.

Future research will focus on integrating data from 13C6-nicotine tracing studies with other 'omics' data, such as proteomics and transcriptomics, to build comprehensive models of nicotine's biological effects. These integrated approaches will be crucial for understanding the complex interplay between nicotine exposure and various physiological and pathological states. For instance, in cancer research, tracing the metabolic fate of the carbon backbone of nicotine can help elucidate its role in cellular reprogramming and tumorigenesis nih.govresearchgate.net.

The ability to distinguish exogenously administered 13C6-nicotine from endogenous sources of carbon is a significant advantage, eliminating background interference and allowing for precise quantification of metabolic fluxes. This is particularly important in studies where subjects may have prior exposure to nicotine from other sources nih.gov.

Table 1: Potential Applications of this compound in Metabolomics and Fluxomics

| Research Area | Application | Expected Insights |

| Pharmacokinetics | Tracing the absorption, distribution, metabolism, and excretion (ADME) of nicotine. | More accurate determination of pharmacokinetic parameters and bioavailability compared to studies using unlabeled nicotine researchgate.netnih.gov. |

| Toxicology | Investigating the formation of toxic metabolites and their impact on cellular pathways. | Identification of specific metabolic pathways disrupted by nicotine exposure and the formation of harmful adducts. |

| Neurobiology | Studying the influence of nicotine on neurotransmitter metabolism and brain energy homeostasis. | Elucidation of the molecular mechanisms underlying nicotine addiction and its cognitive effects. |

| Cancer Biology | Tracking the contribution of nicotine-derived carbons to anabolic pathways in cancer cells. | Understanding the role of nicotine as a potential modulator of cancer cell metabolism and growth nih.govresearchgate.net. |

Development of Novel Spectroscopic Techniques for In Situ 13C Detection and Imaging in Biological Systems

A significant frontier in isotopic tracer research is the ability to visualize the spatial and temporal distribution of labeled compounds and their metabolites within living systems. The development of novel spectroscopic techniques for in situ13C detection and imaging holds immense promise for studies utilizing this compound.

Techniques such as hyperpolarized 13C magnetic resonance imaging (MRI) can enhance the signal of 13C-labeled compounds by several orders of magnitude, enabling real-time imaging of metabolic processes in vivo nih.govyoutube.com. Applying this to 13C6-nicotine could allow for the non-invasive visualization of its uptake and metabolism in specific organs, such as the brain and lungs, providing unprecedented insights into its pharmacodynamics.

Mass spectrometry imaging (MSI) is another powerful technique that can map the distribution of 13C-labeled molecules in tissue sections with high spatial resolution nih.gov. The combination of 13C isotopic labeling with MSI offers a way to analyze metabolic flux at the tissue and cellular level nih.gov. Future advancements in these imaging modalities will provide a more dynamic and detailed picture of how nicotine and its metabolites are distributed and utilized in different biological contexts.

Computational Modeling and Simulation Informed by Isotopic Tracing Data

Computational modeling and simulation are becoming increasingly important for interpreting the complex datasets generated from isotopic tracing experiments. By integrating quantitative data from this compound studies into metabolic models, researchers can simulate the flow of carbon atoms through metabolic networks and predict the effects of nicotine on cellular function.

These models can help to:

Estimate metabolic flux rates: By fitting the model to the isotopic labeling patterns of metabolites, it is possible to calculate the rates of metabolic reactions.

Identify key regulatory nodes: Simulations can reveal which enzymes or pathways are most sensitive to nicotine exposure.

Generate testable hypotheses: In silico experiments can guide the design of future wet-lab studies.

The development of more sophisticated computational frameworks will be essential for extracting maximal information from complex isotopic labeling data and for building predictive models of nicotine's metabolic impact.

Addressing Challenges in Quantitative Isotope Ratio Mass Spectrometry for Low-Abundance Metabolites

A significant analytical challenge in tracer studies is the accurate quantification of low-abundance metabolites, which can be crucial for understanding minor but biologically significant pathways. Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for measuring isotope ratios, but its application to complex biological samples can be challenging.

Future methodological advancements will focus on improving sample preparation techniques to isolate low-abundance metabolites and on developing more sensitive mass spectrometry methods. The use of high-resolution mass spectrometry can help to resolve isobaric interferences, while advanced chromatography techniques can improve the separation of complex mixtures.

Furthermore, the development of robust data analysis pipelines is critical for correcting for natural isotope abundance and for accurately calculating isotopic enrichment in low-concentration analytes. Overcoming these challenges will be key to fully leveraging the potential of this compound for probing the intricacies of nicotine metabolism.

Expanding the Utility of 13C6-Labeled Nicotine in Interdisciplinary Chemical Biology and Environmental Sciences Research

The applications of this compound are not limited to metabolism and pharmacology. This isotopically labeled compound has significant potential in the broader fields of chemical biology and environmental sciences.

In chemical biology , 13C6-nicotine can be used as a chemical probe to study the interactions of nicotine with its protein targets and to identify novel binding partners. The isotopic label can be used to track the covalent modification of proteins by reactive nicotine metabolites.

In environmental sciences , the use of 13C6-nicotine can aid in studying the environmental fate and degradation of nicotine. By spiking environmental samples with the labeled compound, researchers can trace its movement through different environmental compartments (e.g., soil, water) and identify the microorganisms and chemical processes responsible for its breakdown researchgate.net. This is particularly relevant given the increasing concern about environmental contamination from tobacco product waste researchgate.net.

Table 2: Interdisciplinary Applications of this compound

| Field | Application | Research Question |

| Chemical Biology | Protein-ligand interaction studies | Which proteins does nicotine directly bind to in a cellular context? |

| Covalent adduct formation | What are the targets of reactive nicotine metabolites? | |

| Environmental Science | Environmental fate and transport | How does nicotine move and persist in different ecosystems? researchgate.net |

| Biodegradation studies | What are the primary pathways and organisms involved in the degradation of nicotine in the environment? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.